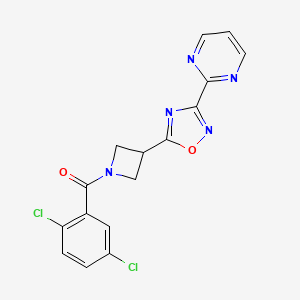

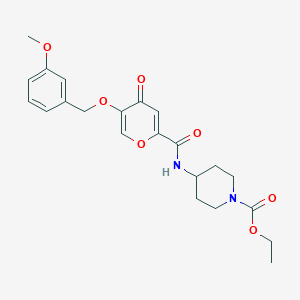

![molecular formula C9H11NO5S B2901472 2-[2-(2-Ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 730956-98-6](/img/structure/B2901472.png)

2-[2-(2-Ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[2-(2-Ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid (2-EOT-TA) is an organic compound that belongs to the class of thiazolidines. It is a white crystalline solid and has a molecular weight of 201.2 g/mol. It is also known as 2-ethoxy-2-oxoethylidene-4-oxo-1,3-thiazolidin-3-ylacetic acid or 2-EOT-TA. 2-EOT-TA is an important intermediate in the synthesis of various biologically active compounds, such as antibiotics, antifungals, and antivirals.

科学研究应用

Adsorption of Rare Earth Metal Ions

The compound has been utilized in the synthesis of adsorbents from natural sodium alginate polymers. These adsorbents show significant adsorption capacities for rare earth metal ions like La, Gd, Y, and Sc. The introduction of this compound into the gel matrix has been shown to enhance the adsorption values, indicating its potential in the purification and recovery of rare earth elements from industrial effluents .

Wastewater Treatment

In the context of wastewater remediation, the compound’s incorporation into adsorbent gels can play a crucial role in the tertiary stage of effluent treatment. This stage is vital for refining effluent quality to meet stringent aquatic standards, and the compound’s ability to adsorb metal ions can be leveraged to remove persistent particulate matter and organic constituents .

Selectivity Towards Heavy Metals

The compound’s presence in the adsorbent gel has been noted to reduce the gel’s selectivity towards heavy metals such as Cu, Pb, Cd, and Cr. This suggests that the compound could be engineered to target specific ions in complex mixtures, which is essential for the selective extraction of desired elements .

Spectroscopic Analysis

Spectroscopic analyses have highlighted the involvement of functional groups like C=O and C–O in the adsorption mechanisms when this compound is part of the gel matrix. Understanding these interactions at the molecular level is crucial for designing more efficient adsorbents .

Kinetic and Thermodynamic Assessments

The compound has been subjected to kinetic assessments, suggesting the applicability of models that characterize uniform or non-uniform monolayer surface adsorption. Thermodynamic evaluations have also been conducted, providing insights into the efficiency of various gels against REE 3+ ions at different temperatures .

Recovery of Rare Earth Elements

The compound has shown promise in the recovery of rare earth elements (REEs). Among the eluents analyzed, the most efficient recovery of REE 3+ was observed with 0.1 M HCl/CaCl2, indicating the compound’s potential in the recycling and sustainable use of REEs .

Synthesis of Neutral and Anionic Cellulosic Amphiphiles

Although not directly related to the exact compound , similar compounds have been used in the synthesis and characterization of cellulosic amphiphiles. These amphiphiles have applications in the development of amorphous solid dispersions for solubilizing poorly water-soluble drugs .

Polymer Design for Drug Solubilization

Related compounds have also played a role in polymer design crucial for the creation of amorphous solid dispersions (ASD). These ASDs are used for the solubilization of drugs, enhancing their bioavailability and efficacy .

作用机制

Target of Action

It’s known that this compound is used in the synthesis of adsorbents from natural sodium alginate polymers .

Mode of Action

The compound interacts with its targets through a process of adsorption. The introduction of the compound notably reduces the gel’s selectivity towards Cu, Pb, Cd, and Cr . Spectroscopic analyses highlighted the critical involvement of C=O and C–O functional groups in the adsorption mechanisms .

Biochemical Pathways

The compound plays a significant role in the adsorption of rare earth element (ree) 3+ ions .

Pharmacokinetics

It’s known that the compound is solid at room temperature , which could influence its bioavailability.

Result of Action

The introduction of the compound to sodium alginate polymers enhances their adsorption capacities for La, Gd, Y, and Sc . The composite gel infused with the compound at a 1:1 ratio exhibited higher adsorption values for the same elements compared to the pristine sodium alginate gel .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. An optimal pH of 5 was identified for the adsorption of REE 3+ ions . Furthermore, thermodynamic evaluations were conducted for various gels against REE 3+ ions at 298.15 K .

属性

IUPAC Name |

2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-2-15-9(14)3-7-10(4-8(12)13)6(11)5-16-7/h3H,2,4-5H2,1H3,(H,12,13)/b7-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIZGGQUGGEKEA-XVNBXDOJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 86767438 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

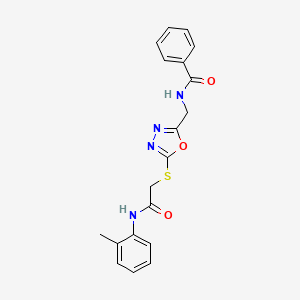

![ethyl 4-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2901389.png)

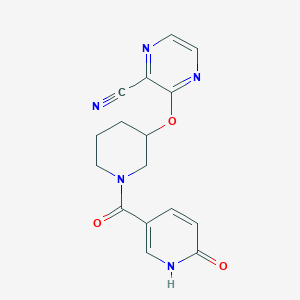

![4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2901395.png)

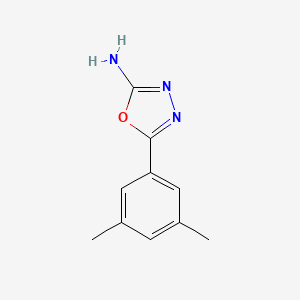

![1-(4-Bromophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2901398.png)

![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid](/img/structure/B2901399.png)

![(1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride](/img/structure/B2901402.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide](/img/structure/B2901409.png)

![(E)-4-(Dimethylamino)-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]but-2-enamide](/img/structure/B2901410.png)

![1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2901411.png)

![5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2901412.png)